molecular formula C20H20BrNO4 B287957 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B287957
M. Wt: 418.3 g/mol
InChI Key: OBUWYASQHPGXCY-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one, also known as BRD7378, is a small molecule inhibitor that has been widely used in scientific research for its ability to target specific proteins and enzymes.

Mechanism of Action

4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one works by inhibiting the activity of specific proteins and enzymes in cells. Specifically, it targets a family of proteins known as bromodomain and extra-terminal domain (BET) proteins, which are involved in gene transcription and regulation. By inhibiting BET proteins, 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one can alter gene expression patterns and affect cellular processes such as cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one depend on the specific cellular context and the proteins and enzymes targeted by the compound. In cancer cells, 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one can induce cell cycle arrest and apoptosis, leading to reduced tumor growth and metastasis. In neurons, 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one can protect against oxidative stress and inflammation, leading to improved cognitive function and neuronal survival. In cardiovascular cells, 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one can reduce inflammation and fibrosis, leading to improved heart function and reduced risk of heart failure.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one in lab experiments is its specificity for BET proteins, which allows researchers to target specific cellular processes and pathways. Additionally, 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is its relatively low potency compared to other small molecule inhibitors, which may require higher concentrations or longer treatment times to achieve the desired effects.

Future Directions

There are several future directions for research involving 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one. One area of interest is the development of more potent and selective BET inhibitors that can be used in clinical trials for cancer and other diseases. Another area of interest is the identification of novel targets and pathways that can be modulated by BET inhibitors, which may lead to new therapeutic approaches for a variety of diseases. Finally, further studies are needed to better understand the biochemical and physiological effects of 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one in different cellular contexts and disease models.

Synthesis Methods

The synthesis of 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate to form the intermediate compound 3-(2,4-dimethoxyphenyl)-2-propen-1-one. This intermediate is then reacted with 4-bromo-1,3-cyclohexadiene to form the final product, 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one. The overall yield of the synthesis is approximately 20%.

Scientific Research Applications

4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been used in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular disease research. In cancer research, 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neurodegenerative disease research, 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease. In cardiovascular disease research, 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been shown to reduce inflammation and improve heart function in animal models of heart failure.

properties

Product Name

4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Molecular Formula

C20H20BrNO4

Molecular Weight

418.3 g/mol

IUPAC Name

4-bromo-2-[(E)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C20H20BrNO4/c1-4-22-17-9-7-14(21)11-16(20(17)24)18(23)10-6-13-5-8-15(25-2)12-19(13)26-3/h5-12H,4H2,1-3H3,(H,22,24)/b10-6+

InChI Key

OBUWYASQHPGXCY-UXBLZVDNSA-N

Isomeric SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=C(C=C(C=C2)OC)OC)Br

Canonical SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=C(C=C(C=C2)OC)OC)Br

Origin of Product

United States

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